molecular formula C24H27N5O2S B2858361 N-(2,4-dimethoxyphenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1251585-71-3

N-(2,4-dimethoxyphenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea

Cat. No. B2858361
CAS RN: 1251585-71-3
M. Wt: 449.57
InChI Key: BCXXYWSVPVUFAB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea, also known as SU4312, is a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2). This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Base-Catalyzed and Acid-Catalyzed Reactions

N-(Arylsulfonyloxy)phthalimides, similar in structure to the compound of interest, undergo base-catalyzed Lossen rearrangement with amines and amino acids to give N,N′-diaryl ureas. They also undergo Beckmann rearrangement under acidic conditions to produce a mixture of diarylsulfones and aryl-1H-2,3-benzoxazin-1-ones. These reactions are crucial for synthesizing various organic compounds with potential biological activity (Fahmy et al., 1977).

Corrosion Inhibition

Derivatives of triazinyl urea, similar to the compound , have been evaluated as efficient corrosion inhibitors for mild steel in acidic solutions. The inhibition is attributed to the adsorption of the molecules on the steel surface, forming a protective layer. This application is significant for extending the life of metal components in various industries (Mistry et al., 2011).

Molecular Docking and Anticonvulsant Activity

Synthesized derivatives of urea/thiourea have been screened for anticonvulsant activity through models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsions. The pharmacological results, supported by molecular docking studies, identified specific derivatives as effective in providing convulsion protection, highlighting the therapeutic potential of these compounds (Thakur et al., 2017).

Synthesis and Structural Analysis

The synthesis and characterization of N-(coumarin-3-yl)-N′-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea demonstrate the compound's structural and spectral properties. Such studies are foundational for developing compounds with specific biological or chemical properties (Zhang et al., 2017).

properties

IUPAC Name

2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-18-7-3-4-8-19(18)27-23(30)16-32-24-15-22(25-17-26-24)29-13-11-28(12-14-29)20-9-5-6-10-21(20)31-2/h3-10,15,17H,11-14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXXYWSVPVUFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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